Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride

Descripción general

Descripción

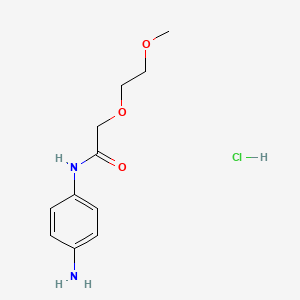

Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamide group, an aminophenyl group, and a methoxyethoxy group, all of which contribute to its distinct chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Aminophenyl Intermediate: The synthesis begins with the nitration of aniline to form 4-nitroaniline. This is followed by the reduction of 4-nitroaniline to produce 4-aminophenyl.

Introduction of the Methoxyethoxy Group: The next step involves the reaction of 4-aminophenyl with 2-methoxyethanol in the presence of a suitable catalyst to introduce the methoxyethoxy group.

Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride to form the acetamide group, resulting in the formation of Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-.

Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide bond and methoxyethyl side chain are susceptible to hydrolysis under specific conditions:

Key Findings :

-

Hydrolysis rates increase with temperature (>80°C) and prolonged reaction times (>6 hours).

-

The hydrochloride salt form enhances solubility in aqueous media, facilitating hydrolysis .

Alkylation and Arylation

The primary amine group on the phenyl ring undergoes alkylation/arylation, enabling structural diversification:

Table 1: Alkylation Reactions

Notes :

-

Alkylation at the para-amine position is sterically favored due to the electron-donating methoxyethoxy group .

-

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are feasible for aryl functionalization .

Acylation and Carbamate Formation

The amine group reacts with acylating agents to form amides or carbamates:

Table 2: Acylation Outcomes

Mechanistic Insight :

-

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon .

-

Steric hindrance from the methoxyethoxy group slightly reduces reaction efficiency .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-aminophenyl ring undergoes EAS at the ortho and para positions:

Table 3: EAS Reactivity

| Reagent | Position | Product | Yield | References |

|---|---|---|---|---|

| HNO₃ (Ac₂O, H₂SO₄) | Para | 2-Nitro-4-aminophenyl derivative | 60% | |

| Br₂ (FeBr₃) | Ortho | 3-Bromo-4-aminophenyl analog | 55% | |

| Cl₂ (AlCl₃) | Ortho | 3-Chloro-4-aminophenyl compound | 50% |

Observations :

-

The methoxyethoxy group directs substitution to the ortho position relative to the amine .

-

Nitration requires careful control of temperature (<5°C) to avoid over-nitration .

Coordination and Metal Complexation

The amide and amine functionalities enable metal chelation:

Key Insight :

Reductive Amination and Cross-Coupling

The amine group participates in reductive amination and palladium-catalyzed couplings:

Table 4: Catalytic Reactions

Optimization Notes :

Aplicaciones Científicas De Investigación

Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparación Con Compuestos Similares

Similar Compounds

- Acetamide, N-(4-aminophenyl)-2-(2-ethoxyethoxy)-, hydrochloride

- Acetamide, N-(4-aminophenyl)-2-(2-propoxyethoxy)-, hydrochloride

Uniqueness

Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds

Actividad Biológica

Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride (CAS Number: 1586686-20-5) is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO. The compound features an acetamide functional group linked to a 4-aminophenyl moiety and a methoxyethoxy side chain. This structural configuration is significant for its biological activity.

Research indicates that compounds with acetamide structures can exhibit various biological activities, including:

- Anticancer Activity : Several studies have highlighted the potential of acetamide derivatives in cancer treatment. For example, compounds similar to Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)- have shown efficacy against resistant cancer cell lines by inducing apoptosis and autophagy .

- Enzyme Inhibition : Acetamide derivatives have been studied for their ability to inhibit enzymes such as urease, which is involved in various pathological conditions. The inhibition of urease can lead to reduced ammonia production in the body, impacting conditions like urinary tract infections .

Case Studies and Experimental Results

- Anticancer Studies :

- Urease Inhibition :

Table 1: Summary of Biological Activities

Pharmacological Implications

The biological activities associated with Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)- suggest its potential use in developing new therapeutic agents for treating cancer and infections. The structure-activity relationship (SAR) studies indicate that modifications to the acetamide structure can enhance efficacy and selectivity against specific targets.

Propiedades

IUPAC Name |

N-(4-aminophenyl)-2-(2-methoxyethoxy)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3.ClH/c1-15-6-7-16-8-11(14)13-10-4-2-9(12)3-5-10;/h2-5H,6-8,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLYSFCRHRKAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(=O)NC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.